molecular formula C14H21N3O3S B2360464 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine CAS No. 2379993-80-1

2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine

Cat. No.: B2360464
CAS No.: 2379993-80-1
M. Wt: 311.4
InChI Key: UQEDGDROZYUHCP-UHFFFAOYSA-N
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Description

2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a cyclopropylsulfonyl group

Preparation Methods

The synthesis of 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The cyclopropylsulfonyl group is introduced through a sulfonylation reaction. The final step involves the coupling of the piperidine and pyrimidine rings via a methoxy linker. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group may enhance the compound’s binding affinity to its target, while the piperidine and pyrimidine rings contribute to its overall stability and bioactivity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three functional groups, which provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

2-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-11-7-15-14(16-8-11)20-10-12-3-2-6-17(9-12)21(18,19)13-4-5-13/h7-8,12-13H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEDGDROZYUHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)S(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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